molecular formula C12H14N2O2 B8449214 5,7-diethyl-4-hydroxy-1,6-naphthyridin-2(1H)-one

5,7-diethyl-4-hydroxy-1,6-naphthyridin-2(1H)-one

Cat. No. B8449214
M. Wt: 218.25 g/mol
InChI Key: LNEIWQXHDVGMQZ-UHFFFAOYSA-N
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Patent
US05294620

Procedure details

Compound B (1 g) was dissolved in a mixture of water (1 ml), 1,4-dioxan (2 ml) and concentrated hydrochloric acid (1 ml) and the mixture was heated at reflux for 3 hours. The reaction mixture was then cooled and the suspended solid was collected by filtration. The solid was washed with ethanol and ether and dried under vacuum to give 5,7-diethyl-4-hydroxy-1,6-naphthyridin-2(1H)-one (C) (0.42 g), m.p. 322°-325° C.; NMR (d6 -DMSO): 1.3(dt, 6H), 2.99(q, 2H), 3.47(q, 2H), 6.0(s, 1H), 7.28(s, 1H), 12.3(s, 1H); mass spectrum (CI, ammonia): 219 (M+H)+ ; microanalysis, found: C, 55.7; H, 5.9; N, 10.5%; C12H14N2O2.HCl.0.25H2O requires: C, 55.6; H, 5.6; N, 10.8%.
Name
Compound B
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:12]=[C:11]([CH2:13][CH3:14])[CH:10]=[C:9]2[C:4]=1[C:5]([OH:21])=[C:6](C(OCC)=O)[C:7](=[O:15])[NH:8]2)[CH3:2]>O.O1CCOCC1.Cl>[CH2:1]([C:3]1[N:12]=[C:11]([CH2:13][CH3:14])[CH:10]=[C:9]2[C:4]=1[C:5]([OH:21])=[CH:6][C:7](=[O:15])[NH:8]2)[CH3:2]

Inputs

Step One
Name
Compound B
Quantity
1 g
Type
reactant
Smiles
C(C)C1=C2C(=C(C(NC2=CC(=N1)CC)=O)C(=O)OCC)O
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
1 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
FILTRATION
Type
FILTRATION
Details
the suspended solid was collected by filtration
WASH
Type
WASH
Details
The solid was washed with ethanol and ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C2C(=CC(NC2=CC(=N1)CC)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: CALCULATEDPERCENTYIELD 55.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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